

An In-depth Technical Guide to Butyl Dihydrogen Phosphate (CAS 1623-15-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl dihydrogen phosphate*

Cat. No.: *B039005*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Butyl Dihydrogen Phosphate** (CAS 1623-15-0), a versatile organophosphorus compound. It details its physicochemical properties, safety and handling protocols, and established applications. This document also includes generalized experimental protocols for its synthesis, purification, and analysis, compiled from established methodologies for related compounds. Furthermore, it explores the broader context of organophosphorus compounds in biological signaling pathways, highlighting potential areas of research for **Butyl Dihydrogen Phosphate** in drug development, while noting the current absence of specific data in this area.

Physicochemical Properties

Butyl dihydrogen phosphate is a colorless to light brown liquid.^[1] Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₄ H ₁₁ O ₄ P	[1] [2] [3] [4]
Molecular Weight	154.10 g/mol	[1] [2] [3] [5]
Appearance	Colorless to light brown liquid	[1]
Density	1.283 g/cm ³	[2]
Boiling Point	272.5 °C at 760 mmHg	[2]
Flash Point	118.6 °C	[2]
Vapor Pressure	0.00169 mmHg at 25 °C	[2]
pKa	1.97 ± 0.10 (Predicted)	[1] [2]

Table 2: Solubility and Spectroscopic Data

Property	Value	Reference
Solubility	Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Insoluble in water.	[1] [6]
¹ H NMR	Predicted spectra available	[7]
¹³ C NMR	Predicted spectra available	[7]
FTIR	Characteristic peaks for P=O, P-O-C, and C-H bonds are expected.	[8] [9]

Safety and Handling

Butyl dihydrogen phosphate is classified as a corrosive substance.[\[1\]](#) It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: Hazard Identification and Safety Precautions

Hazard	GHS Pictogram	Hazard Statement	Precautionary Statements
Skin Corrosion/Irritation	GHS05	H314: Causes severe skin burns and eye damage.	P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501
Serious Eye Damage	GHS05	H318: Causes serious eye damage.	P280, P305+P351+P338, P310

Applications

The primary application of **Butyl Dihydrogen Phosphate** is as an anionic surfactant.[\[1\]](#)[\[2\]](#)[\[10\]](#) Its stability in alkaline conditions makes it valuable in various industrial formulations.[\[1\]](#)[\[2\]](#)[\[10\]](#) Key properties and uses include:

- Wetting Agent: Reduces the surface tension of liquids.
- Emulsifier: Stabilizes emulsions of immiscible liquids.
- Lubricant: Reduces friction between surfaces.
- Detergency: Acts as a cleaning agent.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Butyl Dihydrogen Phosphate** are not readily available in the public domain. However, based on established methods for similar monoalkyl phosphates, the following generalized protocols can be adapted.

Synthesis of Butyl Dihydrogen Phosphate

A common method for the synthesis of monoalkyl phosphates involves the phosphorylation of the corresponding alcohol. The following protocol is based on the reaction of n-butanol with phosphorus pentoxide, as described in a patent for the synthesis of n-butyl phosphate mono- and di-esters.[\[11\]](#)

Materials:

- n-Butanol
- Phosphorus pentoxide (P_2O_5)
- Polyphosphoric acid
- Phosphorous acid
- Nitrogen gas (inert atmosphere)

Procedure:

- To a reaction vessel, add n-butanol and a catalytic amount of phosphorous acid under a nitrogen atmosphere.
- Stir the mixture until the phosphorous acid is completely dissolved.
- Slowly add polyphosphoric acid to the solution with continuous stirring.
- In a controlled manner, add phosphorus pentoxide in portions, ensuring the reaction temperature does not exceed 50°C.
- After the addition of phosphorus pentoxide, add a second portion of phosphorous acid.
- Maintain the reaction mixture at a controlled temperature (e.g., 40-65°C) for several hours to ensure the completion of the reaction.
- Upon completion, cool the mixture and filter to obtain the crude product, which will be a mixture of mono- and di-butyl phosphates.

[Click to download full resolution via product page](#)

*Synthesis Workflow for **Butyl Dihydrogen Phosphate**.*

Purification

The crude product from the synthesis will likely contain a mixture of mono- and di-butyl phosphates, as well as unreacted starting materials. A purification step is necessary to isolate the desired mono-**butyl dihydrogen phosphate**. A generalized approach for the purification of phosphate esters involves washing with a chelating agent followed by treatment with an acid scavenger.[5]

Materials:

- Crude **Butyl Dihydrogen Phosphate**
- Dilute acidic solution (e.g., oxalic acid or a commercial chelating agent)
- Water
- Acid scavenger (e.g., an epoxy-containing compound)

Procedure:

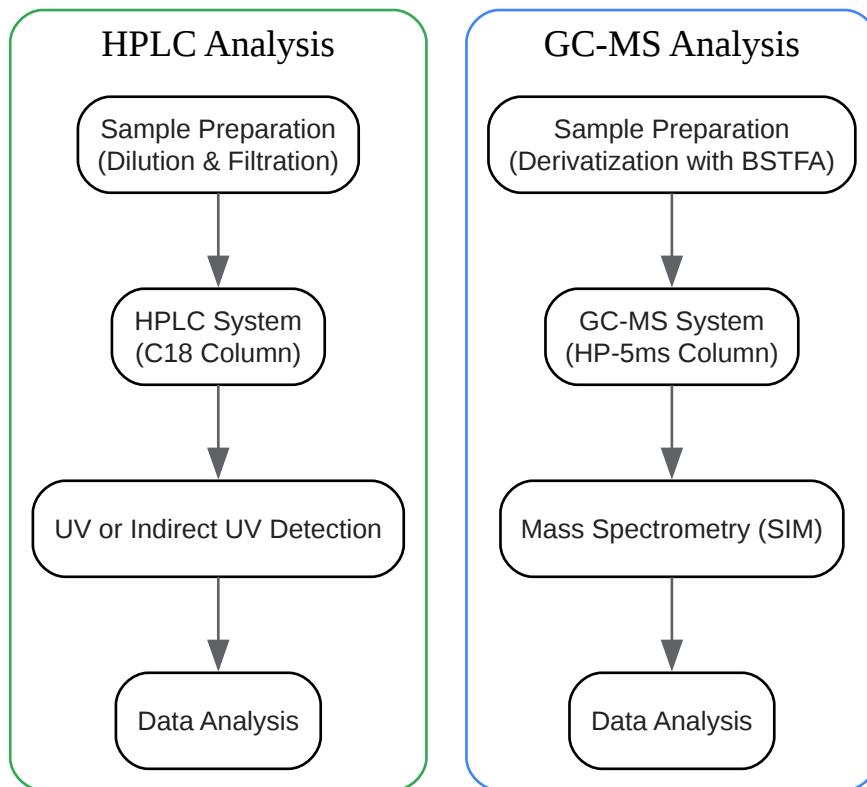
- Wash the crude product with a dilute acidic solution to remove metal ion impurities.
- Separate the organic layer and wash it with water.
- Dry the organic layer under vacuum.
- Treat the dried product with an acid scavenger at an elevated temperature to neutralize any remaining acidic impurities.
- Further purification can be achieved through techniques such as column chromatography if necessary.

[Click to download full resolution via product page](#)

*Purification Workflow for **Butyl Dihydrogen Phosphate**.*

Analytical Methods

The purity and identity of **Butyl Dihydrogen Phosphate** can be confirmed using various analytical techniques. The following are generalized protocols adapted from methods for similar compounds.


A reverse-phase HPLC method can be employed for the analysis of **butyl dihydrogen phosphate**.^[2]

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphoric acid). For MS compatibility, formic acid can be used instead of phosphoric acid.^[2]
- Detection: UV detection can be used, although indirect detection might be necessary as **butyl dihydrogen phosphate** lacks a strong chromophore.
- Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

For GC-MS analysis, derivatization is typically required to increase the volatility of the phosphate ester.^[12]

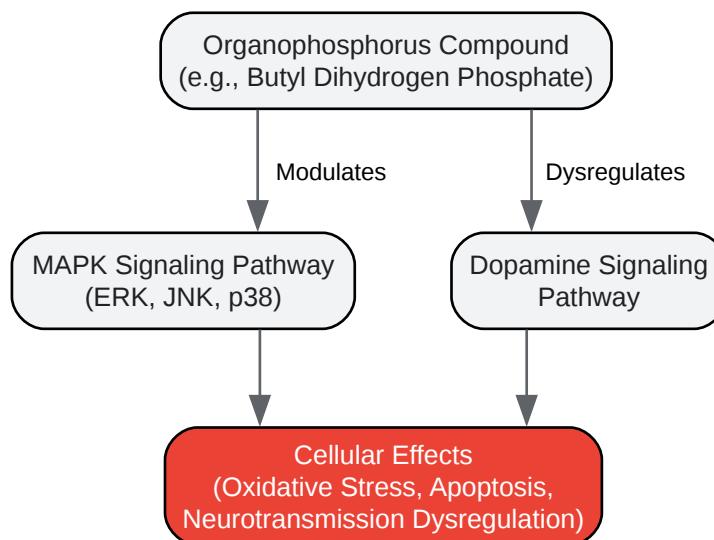
- Derivatization: React the sample with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).^[12]
- Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.
- Carrier Gas: Helium.
- Injection: Splitless injection mode.

- Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

[Click to download full resolution via product page](#)

*Analytical Workflows for **Butyl Dihydrogen Phosphate**.*

Role in Drug Development and Signaling Pathways


While **Butyl Dihydrogen Phosphate** itself does not have well-documented direct applications in drug development or specific roles in signaling pathways, the broader class of organophosphorus compounds is known to interact with various biological systems. It is important to note that the following information provides a general context, and specific experimental validation for **Butyl Dihydrogen Phosphate** is currently lacking.

Organophosphorus compounds can influence cellular signaling through various mechanisms, including the inhibition of enzymes and modulation of kinase cascades. For instance, some organophosphates are known to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell differentiation, growth, and apoptosis.^[13] Exposure to

certain organophosphorus compounds can lead to the activation of ERK, JNK, and p38-MAPK, resulting in oxidative stress and apoptosis.[13]

Additionally, some organophosphates have been shown to dysregulate dopamine signaling and glutamatergic neurotransmission.[6] These effects can have significant implications for neurological function and are areas of active research in toxicology and pharmacology.

The potential for **Butyl Dihydrogen Phosphate** to interact with these or other signaling pathways remains an open area for investigation. Its structural similarity to endogenous phosphate-containing molecules suggests that it could potentially act as a competitive inhibitor or modulator of enzymes that process phosphorylated substrates. Further research is required to explore its biological activity and potential therapeutic or toxicological profile.

[Click to download full resolution via product page](#)

Hypothetical Signaling Pathway Interactions.

Conclusion

Butyl Dihydrogen Phosphate (CAS 1623-15-0) is a chemical with well-defined physicochemical properties and established industrial applications, primarily as an anionic surfactant. While specific, detailed experimental protocols and its role in biological systems are not extensively documented, this guide provides a foundational understanding based on available data and knowledge of related compounds. For researchers and professionals in drug development, the lack of biological data represents a significant knowledge gap and an

opportunity for future investigation into the potential pharmacological or toxicological effects of this and similar organophosphorus compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Separation of Butyl dihydrogen phosphate, ammonium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Fast and easy synthesis of the non-commercially available standard isobutyl monophosphate (ammonium salt) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Butyl Dihydrogen Phosphate (CAS 1623-15-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039005#butyl-dihydrogen-phosphate-cas-number-1623-15-0-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com